4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
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Overview
Description
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common method involves the reaction of 4-bromoaniline with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide
- 4-Bromo-3-(trifluoromethyl)phenylacetamide
- 4-Bromo-1,1,1-trifluoropropan-2-ol
Uniqueness
4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
646040-59-7 |
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Molecular Formula |
C11H7BrF3NO2S2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7BrF3NO2S2/c12-8-5-10(19-6-8)20(17,18)16-9-3-1-7(2-4-9)11(13,14)15/h1-6,16H |
InChI Key |
VTKKMQPZSIZLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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